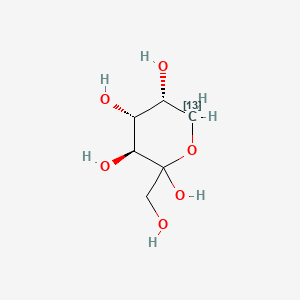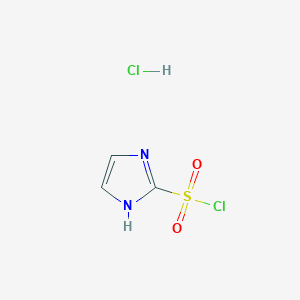![molecular formula C7H3Cl2N3 B1443734 4,7-Dichloropyrido[3,2-d]pyrimidin CAS No. 917757-12-1](/img/structure/B1443734.png)
4,7-Dichloropyrido[3,2-d]pyrimidin
Übersicht
Beschreibung
4,7-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the CAS Number: 552331-44-9 . It has a molecular weight of 200.03 .
Molecular Structure Analysis
The molecular formula of 4,7-Dichloropyrido[3,2-d]pyrimidine is C7H3Cl2N3 . Its average mass is 200.025 Da and its monoisotopic mass is 198.970398 Da .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
4,7-Dichloropyrido[3,2-d]pyrimidin: wird häufig als Zwischenprodukt in der pharmazeutischen Synthese eingesetzt. Seine einzigartige Struktur macht es zu einem vielseitigen Vorläufer bei der Herstellung verschiedener therapeutischer Verbindungen, insbesondere Kinaseinhibitoren . Diese Inhibitoren sind bei der Behandlung von Krankheiten wie Krebs von entscheidender Bedeutung, da sie die zellulären Signalwege regulieren können.
Synthese von Antitumormitteln
Diese Verbindung spielt eine wichtige Rolle bei der Synthese von Antitumormitteln. Sie dient als Ausgangsmaterial für die Entwicklung von Medikamenten, die gezielt auf bestimmte Kinasen abzielen, die an der Proliferation von Krebszellen beteiligt sind. Die Modifikation dieser Verbindung kann zur Herstellung potenter Inhibitoren führen, die das Tumorwachstum unterdrücken können .
Entwicklung von entzündungshemmenden Medikamenten
Forscher haben die Verwendung von This compound bei der Entwicklung von entzündungshemmenden Medikamenten untersucht. Seine chemische Struktur ermöglicht die Anlagerung verschiedener funktioneller Gruppen, was zu Verbindungen mit potenzieller Aktivität gegen entzündliche Erkrankungen führen kann .
Therapeutisches Potenzial bei neurodegenerativen Erkrankungen
Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, macht sie zu einem Kandidaten für die Entwicklung von Medikamenten, die auf neurodegenerative Erkrankungen abzielen. Durch Modifikation seiner Struktur zielen Wissenschaftler darauf ab, Moleküle zu schaffen, die den Verlauf von Erkrankungen wie Alzheimer und Parkinson verlangsamen können .
Rolle in der antiviralen Forschung
This compound: wurde auf seine mögliche Verwendung in der antiviralen Therapie untersucht. Sein strukturelles Gerüst eignet sich für die Synthese von Verbindungen, die die virale Replikationsprozesse stören können, und bietet einen Weg für die Entwicklung neuer antiviraler Medikamente .
Forschung zu landwirtschaftlichen Chemikalien
Im Bereich der Landwirtschaft wird diese Verbindung auf ihre Verwendung bei der Herstellung von Pestiziden und Herbiziden untersucht. Der chlorierte Pyrimidinring kann so angepasst werden, dass er den Lebenszyklus von Schädlingen und Unkräutern unterbricht, was eine chemische Grundlage für die Entwicklung effektiverer landwirtschaftlicher Chemikalien bietet .
Safety and Hazards
Zukünftige Richtungen
Pyridopyrimidines, including 4,7-Dichloropyrido[3,2-d]pyrimidine, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Wirkmechanismus
Target of Action
Pyridopyrimidines, a class of compounds to which 4,7-dichloropyrido[3,2-d]pyrimidine belongs, have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Biochemical Pathways
Pyridopyrimidines have been studied for their potential in the development of new therapies , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This could potentially impact the bioavailability of 4,7-Dichloropyrido[3,2-d]pyrimidine.
Action Environment
It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .
Biochemische Analyse
Biochemical Properties
4,7-Dichloropyrido[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 4,7-Dichloropyrido[3,2-d]pyrimidine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 4,7-Dichloropyrido[3,2-d]pyrimidine on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 4,7-Dichloropyrido[3,2-d]pyrimidine can impact cell proliferation and survival. Furthermore, it can influence the expression of various genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,7-Dichloropyrido[3,2-d]pyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, 4,7-Dichloropyrido[3,2-d]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4,7-Dichloropyrido[3,2-d]pyrimidine can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4,7-Dichloropyrido[3,2-d]pyrimidine has been associated with changes in cellular function, including altered cell proliferation and apoptosis . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 4,7-Dichloropyrido[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, it can modulate specific signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key enzymes and disrupt normal cellular processes. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4,7-Dichloropyrido[3,2-d]pyrimidine is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which introduce functional groups into the compound, making it more water-soluble and easier to excrete . This metabolism can also produce active metabolites that contribute to the compound’s biological effects. Additionally, 4,7-Dichloropyrido[3,2-d]pyrimidine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4,7-Dichloropyrido[3,2-d]pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. For example, 4,7-Dichloropyrido[3,2-d]pyrimidine can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
The subcellular localization of 4,7-Dichloropyrido[3,2-d]pyrimidine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be phosphorylated by kinases, which can influence its localization and activity. Additionally, 4,7-Dichloropyrido[3,2-d]pyrimidine can interact with specific organelles, such as mitochondria, where it can modulate metabolic processes and cellular energy production .
Eigenschaften
IUPAC Name |
4,7-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAIXQRKSCKULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80847172 | |
| Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917757-12-1 | |
| Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloropyrido[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)


![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)

